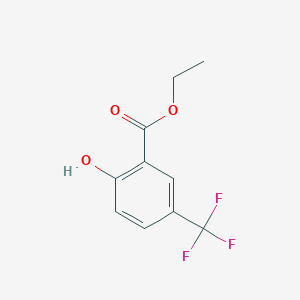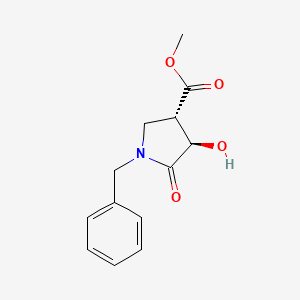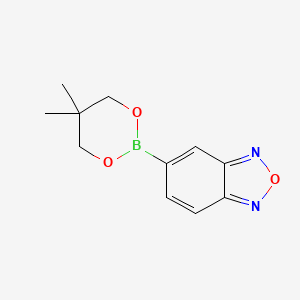
1,2-Bis(fluoren-9-yl)ethane
Vue d'ensemble
Description
1,2-Bis(fluoren-9-yl)ethane (BFE) is a small organic molecule that has been studied for its potential use in a variety of scientific applications. BFE is a symmetrical, planar molecule composed of two fluoren-9-yl groups connected by an ethane bridge. It has a melting point of 130°C and a boiling point of 270°C. BFE is a highly stable molecule and is insoluble in water, but is soluble in organic solvents such as methanol, ethanol, and acetone.
Applications De Recherche Scientifique
1,2-Bis(fluoren-9-yl)ethane has been studied for its potential use in a variety of scientific research applications. 1,2-Bis(fluoren-9-yl)ethane has been used in the synthesis of polymers, as a reagent for the synthesis of organic compounds, as an additive to lubricants, as a fluorescent dye, and as a molecular switch. 1,2-Bis(fluoren-9-yl)ethane has also been studied for its potential use in the development of new materials for use in nanotechnology.
Mécanisme D'action
The mechanism of action of 1,2-Bis(fluoren-9-yl)ethane is not well understood. It is thought that 1,2-Bis(fluoren-9-yl)ethane may act as a Lewis acid, with the fluoren-9-yl groups acting as electron-withdrawing groups. This could lead to the formation of a complex between 1,2-Bis(fluoren-9-yl)ethane and other molecules, leading to the formation of new compounds. 1,2-Bis(fluoren-9-yl)ethane may also act as a catalyst, accelerating the rate of reaction of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-Bis(fluoren-9-yl)ethane are not well understood. 1,2-Bis(fluoren-9-yl)ethane has been found to be non-toxic in animal studies, and has not been found to cause any adverse effects in humans. However, further studies are needed to determine the safety of 1,2-Bis(fluoren-9-yl)ethane for human use.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Bis(fluoren-9-yl)ethane has several advantages for use in laboratory experiments. 1,2-Bis(fluoren-9-yl)ethane is a highly stable molecule, making it suitable for use in long-term experiments. 1,2-Bis(fluoren-9-yl)ethane is also soluble in organic solvents, making it easy to use in a variety of experiments. 1,2-Bis(fluoren-9-yl)ethane is also relatively inexpensive, making it a cost-effective choice for laboratory experiments.
One limitation of 1,2-Bis(fluoren-9-yl)ethane is that it is insoluble in water, making it difficult to use in aqueous solutions. Additionally, 1,2-Bis(fluoren-9-yl)ethane is a relatively small molecule, making it difficult to use in experiments requiring large amounts of material.
Orientations Futures
There are several potential future directions for research on 1,2-Bis(fluoren-9-yl)ethane. 1,2-Bis(fluoren-9-yl)ethane could be used in the development of new materials for use in nanotechnology. 1,2-Bis(fluoren-9-yl)ethane could also be used in the synthesis of polymers, or as a reagent for the synthesis of organic compounds. Additionally, 1,2-Bis(fluoren-9-yl)ethane could be used as a fluorescent dye, or as a molecular switch. Further research is needed to determine the safety of 1,2-Bis(fluoren-9-yl)ethane for human use, as well as to explore its potential applications.
Propriétés
IUPAC Name |
9-[2-(9H-fluoren-9-yl)ethyl]-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)27(23)17-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-28H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKZVLRUVQUGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Di(9-fluorenyl)ethane | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


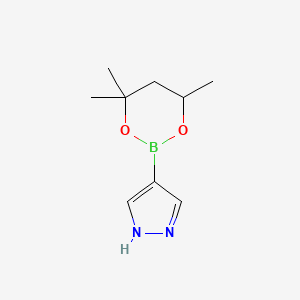


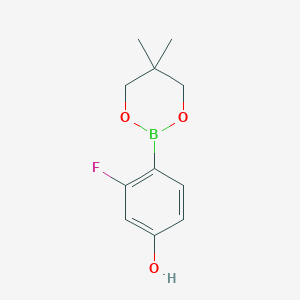
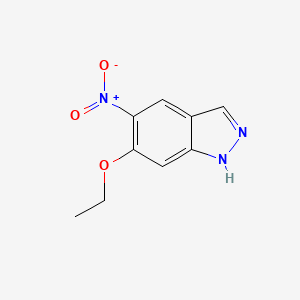
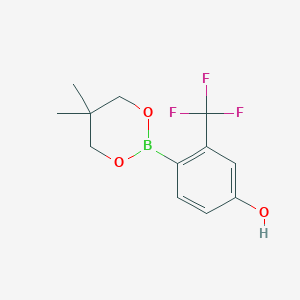
![5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B6321217.png)

